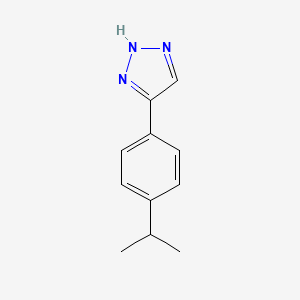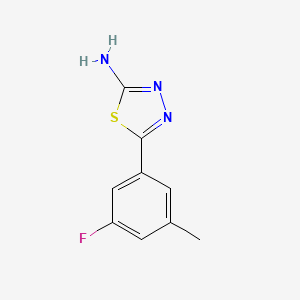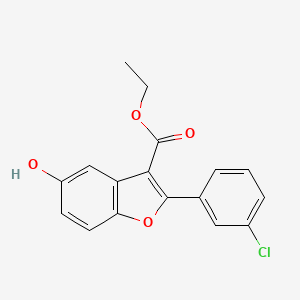![molecular formula C7H3ClO2S B13705181 5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)
5-Chlorobenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chlorobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H3ClO2S It is a derivative of benzo[d][1,3]dioxole, where a chlorine atom is substituted at the 5-position and a thione group is present at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,3]dioxole-2-thione typically involves the chlorination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the reaction of 5-chlorobenzo[d][1,3]dioxole with a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfurization processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Chlorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chlorobenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chlorobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
5-Chlorobenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromobenzo[d][1,3]dioxole-2-thione: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical properties.
Uniqueness
5-Chlorobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H3ClO2S |
|---|---|
分子量 |
186.62 g/mol |
IUPAC 名称 |
5-chloro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3ClO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
InChI 键 |
NDKDOOPLIMRMGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)

![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)

![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)


